N-Boc-MeVal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

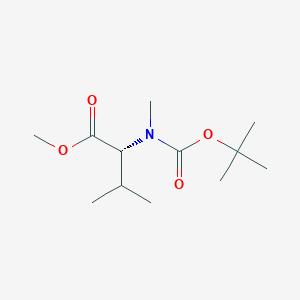

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

methyl (2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |

InChI |

InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3/t9-/m1/s1 |

InChI Key |

JHELVJNRWQYMIA-SECBINFHSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-methyl-L-valine (N-Boc-MeVal)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-N-methyl-L-valine (N-Boc-MeVal), a critical protected amino acid derivative. It details its chemical structure, physicochemical properties, and its pivotal role in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.

Core Concepts: Chemical Structure and Properties

N-Boc-N-methyl-L-valine is a derivative of the amino acid L-valine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen and a methyl group also on the amino nitrogen. The Boc group provides stability and allows for controlled, stepwise reactions, a crucial aspect of peptide synthesis.[1] This N-methylation is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability of peptide-based therapeutics.

Chemical Structure:

-

IUPAC Name: (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[2]

-

SMILES: CC(C)--INVALID-LINK--N(C)C(=O)OC(C)(C)C[2]

-

InChI Key: XPUAXAVJMJDPDH-QMMMGPOBSA-N[3]

The structure combines the bulky, hydrophobic side chain of valine with the acid-labile Boc protecting group, making it a versatile building block in the synthesis of complex peptides and other bioactive molecules.[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][3] |

| Molecular Weight | 231.29 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Melting Point | 47 - 51 °C | [1] |

| Optical Rotation | [α]²⁰/D −94±3°, c = 0.5% in ethanol | |

| Purity | ≥99.0% (TLC) | |

| CAS Number | 45170-31-8 | [1] |

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Below are representative protocols for its synthesis and its application in peptide coupling.

General Synthesis of N-Boc-Protected Amino Acids

While a specific protocol for this compound was not detailed in the immediate search, a general and analogous procedure for the Boc protection of a similar amino acid, L-valine, is presented. This method can be adapted for the N-methylation step prior to Boc protection.

Objective: To synthesize Boc-L-valine.

Materials:

-

L-valine

-

1N Sodium hydroxide (NaOH) solution

-

Tetrahydrofuran (THF)

-

tert-Butoxycarbonyl chloride (Boc-Cl) or Di-tert-butyl dicarbonate (Boc₂O)

-

2N NaOH solution

-

Diethyl ether

-

0.5 M Citric acid solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH. Adjust the total volume to 400 ml with water.

-

Add 150 ml of tetrahydrofuran to the solution.

-

While vigorously stirring at 10°C, add 100 ml of Boc-Cl in five equal portions at ten-minute intervals.

-

After each addition of Boc-Cl, add 2N aqueous NaOH to maintain a pH of approximately 8 to 9.

-

After two hours, extract the mixture with diethyl ether.

-

Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will cause an oily substance to precipitate.

-

Extract the precipitate with ethyl acetate.

-

Wash the ethyl acetate extract with a small amount of water, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

-

Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to induce crystallization.

-

Filter the crystals and dry them to obtain Boc-valine.[4]

Peptide Coupling Using Boc-Protected Amino Acids

This protocol outlines a general procedure for coupling a Boc-protected amino acid, such as this compound, to another amino acid methyl ester.

Objective: To form a dipeptide via peptide coupling.

Materials:

-

Boc-protected amino acid (e.g., this compound)

-

TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

-

HOBt·H₂O (Hydroxybenzotriazole hydrate)

-

Ethyl acetate

-

Amino acid methyl ester (H-AA-OMe)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

In a reaction vessel, stir a mixture of the Boc-protected amino acid (1 mmol), TBTU (1.1 mmol), HOBt·H₂O, and ethyl acetate (7 mL) for 10 minutes.

-

Add the amino acid methyl ester (1.2 mmol) and DIPEA (3 mmol) to the reaction mixture.

-

Stir the mixture for 12 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Water/Methanol/Ethyl acetate (1:2:10).

-

Once the reaction is complete, dilute the product with ethyl acetate (60 mL).

-

Wash the organic phase repeatedly with an aqueous solution. Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum to yield the dipeptide.[5]

Mandatory Visualization: Workflows and Pathways

The following diagrams illustrate key processes related to the use of this compound.

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical logic of Boc protection and deprotection of an amine.

References

An In-depth Technical Guide to N-Boc-N-methyl-L-valine (N-Boc-MeVal)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-L-valine, commonly referred to as N-Boc-MeVal, is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and other complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the methylation of the alpha-amino group provide unique steric and electronic properties, making it a valuable reagent in solid-phase peptide synthesis (SPPS) and medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its application in peptide synthesis.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of N-Boc-N-methyl-L-valine.

| Identifier | Value | Citation |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylbutanoic acid | [1] |

| Synonyms | Boc-N-methyl-L-valine, Boc-MeVal-OH, N-(tert-Butoxycarbonyl)-N-methyl-L-valine | [2][3] |

| CAS Number | 45170-31-8 | [2] |

| Molecular Formula | C₁₁H₂₁NO₄ | [2] |

| Molecular Weight | 231.29 g/mol | [2] |

| Property | Value | Citation |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 47-51 °C | [4] |

| Boiling Point | No data available | |

| Solubility | Soluble in methanol. Freely soluble in ethanol, ether, and chloroform; slightly soluble in water. | [5][6][7] |

| Optical Activity | [α]20/D −94±3°, c = 0.5% in ethanol | [2] |

Experimental Protocols

Synthesis of N-Boc-N-methyl-L-valine

This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids.

Materials:

-

N-Boc-L-valine

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (MeI)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Isopropyl alcohol

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

Dry a round-bottom flask containing a magnetic stir bar in an oven and cool under a stream of argon.

-

To the flask, add N-Boc-L-valine (1.0 eq).

-

Add anhydrous THF to dissolve the N-Boc-L-valine.

-

Cool the solution to 0 °C in an ice bath.

-

Add methyl iodide (5.0 eq) to the cooled solution.

-

Carefully add sodium hydride (5.0 eq) portion-wise over a period of 1-2 hours, ensuring the reaction does not become too vigorous. Hydrogen gas is evolved.

-

After the addition of NaH is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropyl alcohol until gas evolution ceases.

-

Add deionized water to dissolve the salts.

-

Remove the THF under reduced pressure.

-

Wash the aqueous layer with diethyl ether to remove mineral oil and unreacted methyl iodide.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the product from the aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-L-valine.

Purification by Flash Chromatography

Materials:

-

Crude N-Boc-N-methyl-L-valine

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude N-Boc-N-methyl-L-valine in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the purity of the crude product and should be determined by thin-layer chromatography (TLC) analysis.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified N-Boc-N-methyl-L-valine.

Spectral Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-N-methyl-L-valine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Parameters:

-

Record ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Record ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

-

Expected ¹H NMR signals (in CDCl₃): Chemical shifts for the Boc group protons (singlet, ~1.4 ppm), the N-methyl protons (singlet, ~2.8 ppm), the valine side chain protons, and the alpha-proton. Note that hindered rotation around the N-Boc bond may lead to broadened signals or the presence of rotamers.[8]

-

Expected ¹³C NMR signals (in CDCl₃): Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the valine side chain, and the N-methyl carbon.[7]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Absorptions: Characteristic peaks for the C=O stretching of the carbamate (~1680-1700 cm⁻¹) and the carboxylic acid (~1700-1725 cm⁻¹), N-H bending, and C-H stretching vibrations.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument: An Electrospray Ionization (ESI) mass spectrometer.

-

Parameters:

-

Operate in either positive or negative ion mode.

-

In positive ion mode, expect to observe the [M+H]⁺ or [M+Na]⁺ ions.

-

In negative ion mode, expect to observe the [M-H]⁻ ion.

-

-

Fragmentation: Fragmentation of the Boc group is a common observation, leading to the loss of isobutylene or the entire Boc group.[9]

Role in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce an N-methylated valine residue into a peptide sequence. N-methylation can confer several desirable properties to peptides, including increased resistance to enzymatic degradation, enhanced membrane permeability, and conformational constraints that can lead to improved biological activity and selectivity.

The general workflow for incorporating an N-Boc-protected amino acid, such as this compound, in SPPS is depicted below.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that N-Boc-N-methyl-L-valine itself is involved in any specific cellular signaling pathways. Its primary role is as a synthetic building block in the laboratory. The biological effects of peptides containing N-methyl-L-valine would be dependent on the overall peptide sequence and its target.

Conclusion

N-Boc-N-methyl-L-valine is a valuable and versatile reagent for the synthesis of modified peptides. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and incorporation into peptide chains, make it an important tool for researchers in drug discovery and development. The ability to introduce N-methylation provides a powerful strategy for enhancing the therapeutic potential of peptides.

References

- 1. N-Boc-N-methyl-L-valine | LGC Standards [lgcstandards.com]

- 2. Boc-N-Me-Val-OH = 99.0 TLC 45170-31-8 [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bmse000052 L-Valine at BMRB [bmrb.io]

- 7. mdpi.com [mdpi.com]

- 8. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 9. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-MeVal: A Technical Guide for Researchers in Drug Development

A Comprehensive Overview of N-[(1,1-Dimethylethylethoxy)carbonyl]-N-methyl-D-valine methyl ester (N-Boc-MeVal), a Key Building Block in Antibody-Drug Conjugate (ADC) Linker Technology.

This technical guide provides an in-depth overview of this compound, a critical component in the development of advanced therapeutics, particularly in the field of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and application in ADC linker technology.

Core Properties of this compound

This compound, systematically named N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-valine methyl ester, is a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, preventing unwanted reactions during chemical synthesis. The N-methyl modification and its D-configuration are crucial features for its application in specific linker designs for ADCs.

| Property | Value | Reference |

| CAS Number | 1268729-59-4 | [] |

| Molecular Weight | 245.32 g/mol | [] |

| Molecular Formula | C₁₂H₂₃NO₄ | [] |

Role in Antibody-Drug Conjugate (ADC) Linker Technology

This compound is a fundamental building block for the synthesis of dipeptide linkers used in ADCs. These linkers connect a potent cytotoxic drug (payload) to a monoclonal antibody (mAb), which specifically targets cancer cells. The linker's design is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell.

Valine-containing dipeptide linkers, such as those derived from this compound, are often designed to be cleavable by specific enzymes, like cathepsin B, which are overexpressed in the lysosomal compartment of tumor cells. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Mechanism of Action of a Dipeptide Linker-based ADC

The general mechanism of action for an ADC employing a cleavable dipeptide linker is a multi-step process.

Experimental Protocols

General Synthesis of N-Boc-Amino Acid Methyl Esters

The synthesis of N-Boc protected amino acid methyl esters typically involves two key steps: N-protection of the amino acid followed by esterification of the carboxylic acid.

1. N-Boc Protection:

-

The amino acid (e.g., D-valine) is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or THF and water.

-

A base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group.

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The deprotonated amino group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amino acid.

-

The reaction is typically stirred at room temperature for several hours.

-

Work-up involves acidification and extraction with an organic solvent to isolate the N-Boc protected amino acid.

2. Methyl Esterification:

-

The N-Boc protected amino acid is dissolved in a suitable solvent, such as methanol.

-

An esterification agent is added. Common methods include using thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol, or reacting with methyl iodide in the presence of a base like potassium carbonate.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC).

-

The product is then isolated through extraction and purified, typically by column chromatography.

General Protocol for ADC Construction using a Dipeptide Linker

The construction of an ADC is a multi-step process that involves the synthesis of the linker-payload conjugate, followed by its attachment to the monoclonal antibody.

1. Synthesis of the Linker-Payload Conjugate:

-

The dipeptide linker, which would incorporate the this compound moiety, is synthesized using standard peptide coupling chemistry. This often involves coupling this compound to another amino acid derivative, such as citrulline.

-

A self-immolative spacer, like p-aminobenzyl alcohol (PABA), is often attached to the dipeptide.

-

The cytotoxic payload is then conjugated to the other end of the linker.

2. Conjugation to the Monoclonal Antibody:

-

Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Conjugation Reaction: The linker-payload, which is typically modified with a maleimide group, is then reacted with the free thiol groups on the antibody via a Michael addition reaction. This forms a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated linker-payload, unreacted antibody, and any aggregates. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are common purification techniques.

3. Characterization of the ADC:

-

The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability. Techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography are employed for this purpose.

Conclusion

This compound is a valuable and specialized chemical entity that plays a crucial role in the sophisticated design of modern antibody-drug conjugates. Its unique structural features contribute to the development of stable and effective linkers that enable the targeted delivery of cytotoxic agents to cancer cells. A thorough understanding of its properties and the experimental protocols for its incorporation into ADCs is essential for researchers and professionals dedicated to advancing the field of targeted cancer therapy.

References

Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-N-methyl-D-valine, a crucial building block in peptide synthesis and drug discovery. The introduction of an N-methyl group can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved membrane permeability, and modified conformational preferences.[1][2] This document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant characterization data.

Synthetic Strategy: N-Methylation of Boc-D-valine

The most widely employed and effective method for the synthesis of N-Boc-N-methyl-D-valine is the direct N-methylation of N-Boc-D-valine. This approach typically utilizes a strong base to deprotonate the nitrogen of the Boc-protected amine, followed by quenching with a methylating agent.

A common and well-documented procedure involves the use of sodium hydride (NaH) as the base and methyl iodide (MeI) as the methyl source in an aprotic solvent such as tetrahydrofuran (THF).[3][4][5][6] The reaction proceeds through the formation of a dianion, where both the carboxylic acid and the N-H of the carbamate are deprotonated. The subsequent alkylation occurs selectively on the nitrogen atom.[6]

The overall transformation is depicted in the following reaction scheme:

Reaction Scheme: N-Methylation of N-Boc-D-valine

Caption: General reaction scheme for the synthesis of N-Boc-N-methyl-D-valine.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of N-Boc-N-methyl-D-valine based on established methodologies.[6]

Materials:

| Material | Formula | Molar Mass ( g/mol ) |

| N-Boc-D-valine | C₁₀H₁₉NO₄ | 217.26 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 |

| Methyl Iodide | CH₃I | 141.94 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| 1 M Hydrochloric Acid | HCl | 36.46 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon or nitrogen).

-

Dissolution: N-Boc-D-valine is dissolved in anhydrous THF.

-

Addition of Reagents: The solution is cooled in an ice bath. Methyl iodide is added to the cooled solution.

-

Deprotonation: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution over a period of time to control the evolution of hydrogen gas.

-

Reaction: After the addition of sodium hydride is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then acidified to a pH of approximately 2-3 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of N-Boc-N-methyl-D-valine.

Characterization Data

The successful synthesis of N-Boc-N-methyl-D-valine is confirmed through various analytical techniques. The expected data for the corresponding L-enantiomer, which is more commonly reported, is provided below for reference. The D-enantiomer is expected to have identical NMR and mass spectrometry data, with the sign of the specific rotation being opposite.

| Property | Value (for L-enantiomer) | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | [7] |

| Molecular Weight | 231.29 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 47-51 °C | [8] |

| Specific Optical Rotation [α]²⁰/D | -94±3° (c = 0.5% in ethanol) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the isopropyl group of the valine side chain (two doublets for the methyl groups and a multiplet for the CH), the α-proton (a doublet), and the N-methyl group (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all eleven carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak or a corresponding adduct (e.g., [M+Na]⁺).

Safety Considerations

-

Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

-

Methyl Iodide (MeI): Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon storage. It should be tested for peroxides before use, especially before distillation.

Conclusion

The synthesis of N-Boc-N-methyl-D-valine is a well-established procedure that is crucial for the advancement of peptide-based therapeutics and chemical biology research. The direct N-methylation of N-Boc-D-valine using sodium hydride and methyl iodide provides a reliable route to this valuable N-methylated amino acid. Adherence to the detailed experimental protocol and safety precautions outlined in this guide will enable researchers to successfully synthesize and utilize this important building block in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. research.monash.edu [research.monash.edu]

- 3. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

The Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, particularly in the widely utilized solid-phase peptide synthesis (SPPS) methodology. Its acid-labile nature allows for selective removal under conditions that leave other protecting groups and the peptide-resin linkage intact. This technical guide provides an in-depth exploration of the Boc group's role, mechanism, and practical application in the synthesis of peptides for research and drug development.

The Boc Protecting Group: An Overview

The Boc group is used to protect the α-amino group of amino acids, preventing unwanted side reactions during peptide bond formation.[1] Introduced by Carpino in 1957, it was quickly adopted by Merrifield for SPPS.[2] The Boc group's stability in basic and nucleophilic conditions, combined with its ease of removal with mild acids, makes it a valuable tool in the peptide chemist's arsenal.[2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS employs the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups for the permanent protection of amino acid side chains.[1][3] While both types of protecting groups are removed by acid, their differential lability allows for a workable, albeit not perfectly orthogonal, protection scheme.[1][3]

Mechanism of Protection and Deprotection

Protection of Amino Acids: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.

Deprotection of the α-Amino Group: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Boc deprotection mechanism showing protonation, cleavage, and decarboxylation steps.

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy involves a cyclical process of deprotection, neutralization, and coupling, followed by a final cleavage step to release the synthesized peptide from the solid support.

A typical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Detailed methodologies are crucial for successful peptide synthesis. Below are representative protocols for key steps in Boc-SPPS.

Loading of the First Amino Acid onto Merrifield Resin (Cesium Salt Method)

-

Dissolve the Boc-amino acid in methanol and titrate to pH 7.0 with an aqueous solution of cesium carbonate.

-

Evaporate the solution to dryness.

-

Swell the Merrifield resin in dimethylformamide (DMF).

-

Add the dried Boc-amino acid cesium salt to the resin suspension.

-

Heat the mixture at 50°C with shaking for 24 hours.

-

Filter the resin and wash thoroughly with DMF, aqueous DMF, aqueous methanol, and finally methanol.

-

Dry the resin under vacuum.

Standard Boc-SPPS Cycle

Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

-

Filter and repeat the TFA treatment for an additional 20-25 minutes.[2]

-

Wash the resin with DCM and then isopropanol (IPA).[2]

Neutralization:

-

Wash the peptide-resin with DCM.

-

Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

Coupling (using HBTU/HOBt):

-

Swell the neutralized peptide-resin in DMF.

-

In a separate vessel, dissolve the next Boc-amino acid (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test.

-

Once the reaction is complete, wash the resin with DMF and DCM.

Final Cleavage from the Resin

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups in Boc-SPPS often requires strong acids.

HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole, p-cresol) to the reaction vessel.

-

Cool the vessel in a dry ice/acetone bath.

-

Distill anhydrous hydrogen fluoride (HF) into the vessel.

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

TFMSA Cleavage:

-

Suspend the peptide-resin in a cleavage cocktail containing trifluoromethanesulfonic acid (TFMSA), TFA, and scavengers.

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the resin and wash with TFA.

-

Precipitate the peptide with cold diethyl ether.

Quantitative Data and Comparisons

While direct side-by-side comparisons of Boc and Fmoc strategies with extensive quantitative data are not always readily available in a single source, the following tables summarize key quantitative aspects and comparisons based on available literature.

Table 1: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acidic (e.g., 50% TFA in DCM) | Basic (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage | Strong acid (HF, TFMSA) | Moderate acid (TFA) |

| Orthogonality | Not fully orthogonal | Fully orthogonal |

| Purity of Hydrophobic Peptides | Generally high | Can be lower due to aggregation |

| Aggregation Issues | Less frequent | More frequent |

| Cost of Reagents | Similar | Similar |

| Safety Concerns | Use of highly toxic HF | Use of piperidine (less hazardous) |

Source: Adapted from AAPPTEC FAQ[4]

Table 2: Common Cleavage Cocktails for Final Deprotection in Boc-SPPS

| Reagent | Composition | Application Notes |

| Standard HF | 90% HF, 10% Anisole | General-purpose cleavage. |

| Low-High HF | Step 1: Low HF in DMS. Step 2: High HF. | Reduces side reactions by using an SN2 mechanism initially. |

| Standard TFMSA | TFMSA, TFA, Scavengers | Alternative to HF, less volatile. |

| TMSOTf | TMSOTf, TFA, Scavengers | Another alternative to HF. |

| HBr/TFA | HBr, TFA, Scavengers | Less commonly used. |

Source: Compiled from ChemPep[2]

Table 3: Coupling Efficiencies of Amino Acids in Boc-SPPS

| Amino Acid | Coupling Difficulty |

| Difficult Carboxyl-Reacting | His, Thr, Arg, Val, Ile, Gln |

| Difficult Amine-Reacting | Gln, Leu, Ala, Arg, Ile |

Note: Coupling efficiencies can decrease with increasing peptide length.[5]

Advantages and Disadvantages of the Boc Strategy

Advantages:

-

Reduced Aggregation: For certain hydrophobic sequences prone to aggregation, the Boc strategy can offer superior results. The protonation of the N-terminus after each deprotection step helps to disrupt inter-chain hydrogen bonding.[4]

-

In Situ Neutralization: The use of in situ neutralization protocols can lead to higher yields and purer peptides, especially for difficult sequences.[4]

-

Established Methodology: Boc-SPPS is a well-established and robust method with a long history of successful application.

Disadvantages:

-

Harsh Final Cleavage: The primary drawback of the Boc/Bzl strategy is the requirement for strong, hazardous acids like HF or TFMSA for the final cleavage step. This necessitates specialized equipment and safety precautions.[4]

-

Lack of True Orthogonality: The Boc and benzyl-based side-chain protecting groups are both acid-labile, which can lead to premature deprotection of side chains during the repetitive TFA treatments.[1][3]

-

Side Reactions: The generation of the tert-butyl cation during deprotection can lead to the alkylation of sensitive residues like tryptophan, methionine, and cysteine.[1]

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains. This is typically mitigated by the addition of scavengers such as dithiothreitol (DTE), anisole, or thioanisole to the cleavage cocktail.[1]

-

Diketopiperazine Formation: This cyclization reaction can occur at the dipeptide stage, leading to chain termination. It is more prevalent with proline in the first or second position. In Boc-based synthesis, in situ neutralization protocols can help to suppress this side reaction.[6]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to the formation of a stable five-membered aspartimide ring under both acidic and basic conditions. Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction in Boc synthesis.[6]

-

Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamic acid. This can be minimized by careful control of the coupling and deprotection conditions.

-

Transesterification: During the attachment of the first amino acid to the resin, transesterification can occur if alcohols are present.[7]

Conclusion

The Boc protecting group remains a vital tool in peptide synthesis, offering a robust and effective strategy, particularly for the synthesis of long or challenging peptide sequences. While the advent of the milder Fmoc chemistry has provided a popular alternative, the advantages of the Boc strategy in minimizing aggregation for certain sequences ensure its continued relevance. A thorough understanding of its mechanism, the associated protocols, and potential side reactions is essential for researchers and drug development professionals to successfully synthesize high-purity peptides for a wide range of applications.

References

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-MeVal in Antibody-Drug Conjugate (ADC) Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This technical guide provides an in-depth exploration of the use of N-Boc-N-methyl-L-valine (N-Boc-MeVal) in ADC linkers. While the valine-citrulline (Val-Cit) dipeptide linker has been a benchmark in the field, the introduction of N-methylation in the peptide sequence offers potential advantages in terms of controlling hydrophobicity and enzymatic cleavage, thereby fine-tuning the therapeutic window of ADCs. This document details the synthesis, conjugation, and evaluation of this compound-containing linkers, supported by experimental protocols and comparative data to provide a comprehensive resource for researchers in the field.

Introduction to ADC Linker Technology

The linker in an ADC is a pivotal element that must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug. Linkers are broadly classified as cleavable or non-cleavable. Cleavable linkers are designed to be susceptible to the tumor microenvironment or intracellular conditions, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins.

Peptide-based linkers, particularly those containing a dipeptide sequence like Val-Cit, are a prominent class of enzymatically cleavable linkers. The Val-Cit linker is efficiently cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomes of tumor cells. This specificity allows for targeted payload release within the cancer cell. The incorporation of N-methylated amino acids, such as N-methyl-L-valine, into these peptide linkers is an area of active research aimed at modulating the linker's properties. The N-methyl group can increase the lipophilicity of the linker and may also influence its susceptibility to enzymatic cleavage, potentially offering a greater degree of control over the ADC's performance. The tert-butyloxycarbonyl (Boc) protecting group on the N-methyl-valine is a standard protecting group in peptide synthesis, which is removed during the linker-payload synthesis process.

The Role of this compound in Modulating Linker Properties

The introduction of an N-methyl group to the valine residue in a peptide linker can significantly alter its physicochemical and biological properties:

-

Increased Lipophilicity: N-methylation can increase the hydrophobicity of the linker. This can impact the overall solubility and aggregation propensity of the ADC, which are critical parameters for manufacturability and in vivo performance.

-

Resistance to Enzymatic Cleavage: The N-methyl group can sterically hinder the approach of proteases, potentially reducing the rate of enzymatic cleavage. This could lead to a more controlled and sustained release of the payload within the target cell.

-

Conformational Rigidity: N-methylation can restrict the conformational freedom of the peptide backbone, which may influence its interaction with cleavage enzymes.

These properties suggest that this compound can be a valuable building block for designing ADC linkers with tailored stability and release kinetics.

Synthesis of this compound Containing Linker-Payload Conjugates

The synthesis of a drug-linker conjugate incorporating this compound typically involves a multi-step process. A representative synthetic scheme for a maleimide-functionalized linker with a monomethyl auristatin E (MMAE) payload is outlined below. This scheme is a composite based on established methods for similar peptide linkers.

Experimental Protocol: Synthesis of Maleimido-caproyl-N-MeVal-Cit-PABC-MMAE

Materials:

-

N-Boc-N-methyl-L-valine (this compound)

-

L-Citrulline

-

p-Aminobenzyl alcohol (PABA)

-

Monomethyl auristatin E (MMAE)

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, TEA)

-

Solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA)

-

Standard purification supplies (silica gel, HPLC)

Procedure:

-

Dipeptide Formation (N-MeVal-Cit):

-

Couple this compound to the amino group of L-citrulline using a standard peptide coupling reagent like HATU in the presence of a base such as DIPEA in DMF.

-

Monitor the reaction by LC-MS until completion.

-

Purify the resulting dipeptide by flash chromatography.

-

-

Attachment of PABC Spacer:

-

Couple the carboxylic acid of the N-Boc-N-MeVal-Cit dipeptide to the amino group of p-aminobenzyl alcohol (PABA) using a coupling agent like EDC/HOBt.

-

Purify the product by flash chromatography.

-

-

Payload Conjugation (Attachment of MMAE):

-

Activate the hydroxyl group of the PABC moiety, for example, by converting it to a p-nitrophenyl carbonate.

-

React the activated PABC-linker with the N-terminal amine of MMAE in the presence of a base.

-

Purify the N-Boc-N-MeVal-Cit-PABC-MMAE conjugate by HPLC.

-

-

Deprotection and Maleimide Functionalization:

-

Remove the Boc protecting group from the N-methyl-valine residue using trifluoroacetic acid (TFA) in DCM.

-

Neutralize the resulting amine with a base.

-

React the deprotected linker-payload with 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) to install the maleimide group for antibody conjugation.

-

Purify the final maleimido-caproyl-N-MeVal-Cit-PABC-MMAE linker-payload by HPLC.

-

Conjugation to Monoclonal Antibodies

The maleimide-functionalized linker-payload can be conjugated to a monoclonal antibody (mAb) through cysteine residues. This typically involves the partial reduction of interchain disulfide bonds in the mAb to generate free thiol groups.

Experimental Protocol: Conjugation of Linker-Payload to Trastuzumab

Materials:

-

Trastuzumab

-

Maleimido-caproyl-N-MeVal-Cit-PABC-MMAE

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography (SEC) columns

Procedure:

-

Antibody Reduction:

-

Incubate Trastuzumab with a controlled molar excess of TCEP in PBS at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

The degree of reduction can be controlled by varying the TCEP concentration and reaction time.

-

-

Conjugation Reaction:

-

Add the maleimide-functionalized linker-payload dissolved in a co-solvent like DMSO to the reduced antibody solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

-

In Vitro and In Vivo Evaluation

The performance of an ADC with an this compound-based linker needs to be thoroughly evaluated and compared to established linkers like Val-Cit.

Data Presentation

While specific quantitative data for this compound linkers is not extensively available in the public domain, the following tables present a comparative summary of expected performance based on the known properties of Val-Cit linkers and the anticipated effects of N-methylation.

Table 1: In Vitro Plasma Stability

| Linker | Plasma Source | Half-life (t½) of Intact ADC | % Payload Release at 7 days |

| Val-Cit | Human | > 150 hours | < 5% |

| Mouse | ~ 48-72 hours | 20-40% | |

| N-MeVal-Cit (Expected) | Human | Expected to be similar or higher than Val-Cit | Expected to be < 5% |

| Mouse | Expected to be significantly higher than Val-Cit | Expected to be < 20% |

Note: The instability of Val-Cit linkers in mouse plasma is a known issue due to the presence of carboxylesterases. N-methylation is expected to increase stability in mouse plasma.

Table 2: In Vitro Cytotoxicity

| Cell Line (HER2+) | ADC with Val-Cit Linker (IC₅₀, ng/mL) | ADC with N-MeVal-Cit Linker (IC₅₀, ng/mL) |

| SK-BR-3 | 10-50 | Expected to be in a similar range, potentially slightly higher due to slower cleavage. |

| BT-474 | 15-60 | Expected to be in a similar range, potentially slightly higher due to slower cleavage. |

Table 3: In Vivo Efficacy (Tumor Xenograft Model)

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 |

| Trastuzumab | 30-40 |

| ADC with Val-Cit Linker | 80-95 |

| ADC with N-MeVal-Cit Linker | Expected to be similar or potentially improved due to better stability and tumor accumulation. |

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC involves a series of steps from administration to cell killing. The diagrams below, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow for ADC development and evaluation.

Diagrams

Caption: Mechanism of action of an antibody-drug conjugate.

Caption: General workflow for ADC development and evaluation.

Conclusion

The use of this compound in ADC linkers presents a promising strategy for modulating the properties of next-generation ADCs. By influencing factors such as stability, hydrophobicity, and the rate of payload release, N-methylation offers a tool to optimize the therapeutic index of these targeted therapies. While further research is needed to fully elucidate the quantitative impact of this compound on ADC performance, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for researchers to explore this innovative area of ADC linker technology. The continued development of novel linker chemistries, including the incorporation of N-methylated amino acids, will be crucial in advancing the field of antibody-drug conjugates and bringing more effective and safer treatments to cancer patients.

A Technical Guide to N-Boc-MeVal: A Key Building Block in Peptide-Based Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-L-valine (N-Boc-MeVal) is a critical N-methylated and Boc-protected amino acid derivative that serves as a vital building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, allows for precise control over peptide coupling reactions, making it an indispensable component in the development of novel therapeutics, particularly in the realm of oncology and immunology.[1] This guide provides an in-depth overview of this compound, including its commercial sources, key applications in peptide synthesis, detailed experimental protocols, and its role in the mechanism of action of potent anticancer agents.

Commercial Suppliers of this compound

The availability of high-purity this compound is crucial for reproducible and successful research and development. Several chemical suppliers offer this compound with varying purities and in different quantities. A summary of prominent suppliers and their product specifications is provided below for easy comparison.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals | N-Boc-N-methyl-L-valine, 95% | 45170-31-8 | 95% | 1 g, 5 g | $87.90 (1 g) |

| Sigma-Aldrich | Boc-N-Me-Val-OH, ≥99.0% (TLC) | 45170-31-8 | ≥99.0% | 1 g | $109.00 (1 g) |

| Chem-Impex International | Boc-N-methyl-L-valine | 45170-31-8 | ≥ 99% | Not Specified | Not Specified |

| AK Scientific, Inc. | Boc-N-methyl-L-valine | 45170-31-8 | 95% | 1g, 5g, 25g, 100g | $12 (1g), $22 (5g), $81 (25g), $310 (100g)[2] |

| CymitQuimica | N-Boc-N-methyl-L-valine, 95% | 45170-31-8 | 95% | Not Specified | Not Specified |

| LGC Standards | N-Boc-N-methyl-L-valine | 45170-31-8 | Not Specified | 1 g, 5 g, 25 g | Login for price[3][4] |

| CP Lab Safety | Boc-N-Me-Val-OH, min 98% | 45170-31-8 | min 98% | 100 g | Not Specified |

Core Applications in Drug Development

This compound is a fundamental component in the synthesis of dolastatins and their potent synthetic analogues, the auristatins. These compounds are highly cytotoxic agents that have found significant application as payloads in Antibody-Drug Conjugates (ADCs).[5][6] Monomethyl auristatin E (MMAE), a prominent member of the auristatin family, is a key component of several FDA-approved ADCs.[7] The inclusion of this compound in the peptide backbone of these molecules is crucial for their biological activity.

Experimental Protocols

The use of this compound in solid-phase peptide synthesis (SPPS) involves two key steps: the deprotection of the Boc group and the subsequent coupling of the amino acid to the growing peptide chain. The following protocols provide a general methodology for these procedures.

Boc Group Deprotection using Trifluoroacetic Acid (TFA)

The Boc protecting group is acid-labile and is typically removed using TFA.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes for a pre-wash, followed by a 15-25 minute reaction time to ensure complete removal of the Boc group.[8] For peptides containing sensitive residues like Cys, Met, or Trp, the addition of scavengers such as 0.5% dithioethane (DTE) to the TFA solution is recommended to prevent side reactions.[9]

-

Filter the resin and wash it thoroughly with DCM to remove residual TFA and byproducts.

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 10% solution of DIEA in DCM.[8]

-

Wash the resin sequentially with DCM and MeOH and then dry it under vacuum.

Coupling of this compound using HBTU

Due to the steric hindrance of the N-methyl group, coupling of this compound often requires a more reactive coupling reagent. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a commonly used and effective reagent for this purpose.

Materials:

-

Deprotected peptide-resin (with a free N-terminal amine)

-

N-Boc-N-methyl-L-valine (2.0 equivalents based on resin substitution)

-

HBTU (2.0 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (2.0 equivalents, optional to suppress racemization)[10]

-

Diisopropylethylamine (DIPEA) (4.0 equivalents)[10]

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve N-Boc-N-methyl-L-valine, HBTU, and optionally HOBt in DMF.

-

Add the activated amino acid solution to the resin.

-

Add DIPEA to the reaction mixture.

-

Allow the reaction to proceed for 10-60 minutes at room temperature. The progress of the coupling can be monitored using the Kaiser test.[10]

-

Once the coupling is complete (indicated by a negative Kaiser test), filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound is a crucial component of auristatins, such as MMAE, which exert their potent cytotoxic effects by disrupting microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.

The mechanism of action of auristatins involves the following key steps:

-

Binding to Tubulin: Auristatins bind to the β-subunit of the αβ-tubulin heterodimer at the vinca domain.[11]

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[5][12]

-

Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[13]

-

Apoptosis: Ultimately, this cell cycle arrest induces programmed cell death (apoptosis).[12]

The following diagrams illustrate the general workflow of solid-phase peptide synthesis using this compound and the signaling pathway of tubulin polymerization inhibition by auristatins.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 45170-31-8 Boc-N-methyl-L-valine AKSci J91148 [aksci.com]

- 3. N-Boc-N-methyl-L-valine | LGC Standards [lgcstandards.com]

- 4. N-Boc-N-methyl-L-valine | LGC Standards [lgcstandards.com]

- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 6. adcreview.com [adcreview.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of N-Boc-MeVal

Disclaimer: No specific Safety Data Sheet (SDS) for N-Boc-MeVal (N-(tert-butoxycarbonyl)-N-methyl-L-valine) was found during the literature search. The following safety and handling guidelines are based on information for structurally similar compounds, such as other N-Boc protected amino acids and their esters, as well as general laboratory safety practices for handling fine chemicals. Researchers, scientists, and drug development professionals should always perform a thorough risk assessment before handling any chemical and consult their institution's safety office.

Introduction

This compound is an N-methylated amino acid derivative that is frequently utilized as a building block in peptide synthesis, particularly in the creation of complex peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is employed to prevent unwanted side reactions at the amino terminus during peptide coupling. Understanding the proper safety and handling procedures for this compound is crucial to ensure the well-being of laboratory personnel and to maintain the integrity of experimental outcomes. This guide provides a comprehensive overview of the known properties, safety precautions, and handling protocols for this compound and analogous compounds.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and related N-Boc protected amino acids. This data is essential for proper storage, handling, and in case of an accidental spill.

| Property | N-Boc-N-methyl-L-valine | N-(tert-Butoxycarbonyl)-L-valine | N-(tert-Butoxycarbonyl)-L-leucine monohydrate | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester |

| Synonyms | Boc-N-Me-Val-OH | Boc-Val-OH | Boc-Leu-OH hydrate | Boc-L-Cys-OMe |

| CAS Number | 45170-31-8 | 13734-41-3 | Not specified | 55757-46-5 |

| Molecular Formula | C₁₁H₂₁NO₄ | C₁₀H₁₉NO₄ | C₁₁H₂₁NO₄·H₂O | C₉H₁₇NO₄S |

| Molecular Weight | 231.29 g/mol | 217.26 g/mol | 249.31 g/mol | 235.30 g/mol |

| Appearance | Solid | Solid | Solid | Liquid |

| Melting Point | Not specified | 77-80 °C | Not specified | Not applicable |

| Boiling Point | Not specified | Not specified | Not specified | 214 °C |

| Optical Activity | [α]20/D −94±3°, c = 0.5% in ethanol | [α]20/D −6.2±0.5°, c = 1% in acetic acid[1] | Not specified | [α]22/D +21°, c = 7.5 in chloroform |

| Storage Temperature | Not specified | Not specified | Not specified | 0-8°C |

| Storage Class | 11 - Combustible Solids | 11 - Combustible Solids[1] | Not specified | 10 - Combustible liquids |

| Flash Point | Not applicable | Not applicable[1] | Not specified | 113 °C - closed cup |

Hazard Identification and First Aid Measures

While specific toxicity data for this compound is unavailable, N-Boc protected amino acids are generally considered to be of low acute toxicity. However, as with any fine chemical, appropriate precautions should be taken. The primary hazards are associated with inhalation of dust, and eye or skin contact.

| Exposure Route | Potential Hazard | First Aid Measures |

| Inhalation | May cause respiratory tract irritation. | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2] |

| Skin Contact | May cause skin irritation. | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothes and shoes. Get medical attention if symptoms occur.[3] |

| Eye Contact | May cause eye irritation or burns. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2] |

| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2][3] |

Experimental Protocols: Safe Handling and Storage

The following protocols are based on standard laboratory procedures for handling powdered chemicals and N-Boc protected amino acids.

4.1 Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential when handling this compound. The following PPE should be worn:

-

Eye Protection: Chemical safety goggles or glasses are necessary to protect against splashes and dust.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[4]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[1]

4.2 General Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring the powder.

-

Avoid inhalation of dust and contact with skin and eyes.[4]

-

Minimize dust generation and accumulation.[2]

-

Use appropriate tools (e.g., spatulas) for transferring the solid.

-

Keep containers tightly closed when not in use.

4.3 Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture absorption.

-

Store away from incompatible materials such as strong oxidizing agents and acids.[2]

-

For long-term storage, keeping the material at -20°C in a dark place is recommended for many peptides and their derivatives.

4.4 Spill and Disposal Procedures

-

Spill: In case of a spill, wear appropriate PPE.[4] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][4] The spill area should then be cleaned with soap and water.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Workflow for Handling Powdered this compound

The following diagram illustrates a standard workflow for the safe handling of a powdered chemical like this compound in a research environment.

Caption: Workflow for the safe handling of powdered this compound.

Conclusion

While this compound is not classified as a highly hazardous substance, prudent laboratory practices are essential to ensure safety. This guide, based on data from analogous compounds and general chemical safety principles, provides a framework for researchers to handle this compound responsibly. Adherence to these guidelines, including the consistent use of appropriate personal protective equipment, proper storage, and mindful handling, will minimize risks and contribute to a safe and productive research environment. Users are strongly encouraged to seek out a specific Safety Data Sheet from their supplier if available and to always conduct a risk assessment prior to use.

References

Methodological & Application

Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-valine (N-Boc-MeVal), into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the steric hindrance posed by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. This document provides a detailed protocol and application notes for the efficient solid-phase synthesis of peptides containing this compound using Boc chemistry.

Challenges in this compound Solid-Phase Peptide Synthesis

The primary obstacle in the SPPS of peptides containing this compound is the steric hindrance at the secondary amine, which significantly slows down the kinetics of the coupling reaction. This can result in low coupling yields and the accumulation of deletion peptides, complicating purification and reducing the overall yield of the target peptide. To overcome these challenges, modifications to standard SPPS protocols are necessary, including the use of more potent coupling reagents, optimized reaction conditions, and potentially microwave assistance.

Experimental Protocols

Resin Selection and Loading

Standard resins for Boc-SPPS, such as Merrifield or PAM resins, can be utilized. The loading of the first amino acid should be performed according to established procedures for Boc chemistry.

This compound Coupling Protocol

Due to the steric hindrance of this compound, a standard coupling protocol is often insufficient. A double coupling strategy is highly recommended to ensure complete acylation. Microwave-assisted synthesis can also significantly enhance coupling efficiency and reduce reaction times.[1]

Table 1: Recommended Reagents and Conditions for this compound Coupling

| Parameter | Condition | Notes |

| Coupling Reagents | HATU, HBTU, PyBOP, PyAOP | These reagents have demonstrated higher efficacy for sterically hindered amino acids.[2][3] |

| This compound Excess | 3 - 5 equivalents | A higher excess of the amino acid is used to drive the reaction to completion. |

| Coupling Reagent Excess | 3 - 5 equivalents | Equimolar to the this compound. |

| Base | DIEA or NMM | 6 - 10 equivalents |

| Solvent | DMF or NMP | |

| Reaction Time (per coupling) | 1 - 4 hours | Reaction completion should be monitored. |

| Temperature | Room Temperature to 50°C | Elevated temperatures can improve coupling efficiency, especially with microwave assistance.[1] |

Detailed Double Coupling Protocol:

-

Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

-

Washes: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

-

Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 5-10 minutes.

-

Washes: Wash the resin with DMF (3x).

-

First Coupling:

-

Pre-activate a solution of this compound (3-5 eq.), coupling reagent (e.g., HATU, 3-5 eq.), and DIEA (6-10 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the reaction to proceed for 1-4 hours at room temperature or with microwave irradiation at a controlled temperature (e.g., 50°C for 5-15 minutes).[1]

-

-

Washes: Wash the resin with DMF (3x).

-

Second Coupling: Repeat step 5.

-

Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

Monitoring the Coupling Reaction

The standard Kaiser test, which relies on the reaction of ninhydrin with primary amines, is not suitable for monitoring the coupling to the secondary amine of N-methylated amino acids.[4][5] Alternative colorimetric tests, such as the chloranil or isatin test, can be used to detect the presence of unreacted secondary amines.[4]

Cleavage and Deprotection

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved using strong acids. The composition of the cleavage cocktail should be chosen based on the amino acid composition of the peptide, particularly the presence of sensitive residues like Trp, Met, or Cys.[6][7]

Table 2: Common Cleavage Cocktails for Boc-SPPS

| Reagent Cocktail | Composition | Application Notes |

| Standard (Reagent K) | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A general-purpose cocktail suitable for most peptides, especially those containing Cys, Met, Trp, or Tyr.[6] |

| Low Odor (Reagent B) | TFA/Phenol/Water/TIPS (88:5:5:2) | A less pungent alternative, effective for scavenging trityl groups.[7] |

| For Methionine (Reagent H) | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of methionine residues.[8] |

General Cleavage Protocol:

-

Wash the dried peptide-resin with DCM.

-

Suspend the resin in the appropriate cleavage cocktail (10-20 mL per gram of resin).

-

Stir the mixture at room temperature for 1-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the peptide pellet.

-

Wash the peptide with cold ether and dry under vacuum.

Workflow and Signaling Pathway Diagrams

// Node Definitions start [label="Start: Resin Swelling", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Boc Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Wash\n(DCM, IPA, DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; neutralization [label="Neutralization\n(10% DIEA in DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; coupling1 [label="1st Coupling:\nthis compound + Coupling Reagent\n(e.g., HATU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash3 [label="Wash (DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; coupling2 [label="2nd Coupling:\nthis compound + Coupling Reagent\n(e.g., HATU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash4 [label="Wash (DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitoring\n(Chloranil/Isatin Test)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; capping [label="Capping\n(Acetic Anhydride/DIEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; next_cycle [label="Next Amino Acid Cycle", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; final_deprotection [label="Final Boc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cleavage [label="Cleavage & Deprotection\n(e.g., Reagent K)", fillcolor="#34A853", fontcolor="#FFFFFF"]; precipitation [label="Peptide Precipitation\n(Cold Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Crude Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> deprotection; deprotection -> wash1; wash1 -> neutralization; neutralization -> wash2; wash2 -> coupling1; coupling1 -> wash3; wash3 -> coupling2; coupling2 -> wash4; wash4 -> monitoring; monitoring -> capping [label="Incomplete"]; capping -> next_cycle; monitoring -> next_cycle [label="Complete"]; next_cycle -> deprotection [label="Continue Synthesis"]; next_cycle -> final_deprotection [label="Final Cycle"]; final_deprotection -> cleavage; cleavage -> precipitation; precipitation -> end; } .end

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Conclusion

The successful incorporation of this compound into synthetic peptides via Boc-SPPS is achievable with optimized protocols that address the challenge of steric hindrance. The use of potent coupling reagents, a double coupling strategy, and careful monitoring are essential for achieving high coupling efficiencies and minimizing the formation of deletion byproducts. For particularly challenging sequences, microwave-assisted synthesis offers a powerful tool to enhance reaction kinetics. The cleavage conditions must be carefully selected to ensure the integrity of the final peptide. These guidelines provide a robust framework for researchers to successfully synthesize peptides containing N-methylated valine residues for applications in drug discovery and development.

References

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. peptide.com [peptide.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Bot Detection [iris-biotech.de]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling N-Boc-L-methyl-Valine in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylated amino acids are crucial building blocks in peptide-based drug discovery, often conferring enhanced metabolic stability, increased cell permeability, and improved conformational control. However, the steric hindrance imposed by the N-methyl group, particularly in bulky residues like N-methyl-valine (MeVal), presents a significant challenge during solid-phase peptide synthesis (SPPS). Incomplete couplings can lead to deletion sequences, resulting in difficult purifications and reduced overall yields. This document provides a detailed overview of various coupling methods for the incorporation of N-Boc-L-methyl-Valine (N-Boc-MeVal-OH) in SPPS, complete with experimental protocols and a comparative analysis of their efficiencies.

The selection of an appropriate coupling strategy is paramount for the successful synthesis of peptides containing this compound. Standard coupling reagents and conditions often prove insufficient, necessitating the use of more potent activators, optimized reaction conditions, or advanced technologies like microwave-assisted synthesis.

General Workflow for SPPS Coupling

The fundamental cycle of solid-phase peptide synthesis involves the iterative deprotection of the N-terminal protecting group and subsequent coupling of the next amino acid in the sequence. The following diagram illustrates the key steps in a typical SPPS coupling cycle using the Boc/Bzl protection strategy.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency with sterically hindered amino acids like this compound. Below is a summary of commonly used coupling reagents and their reported performance. While exact yields can be sequence-dependent, this table provides a general comparison.

| Coupling Reagent | Activating Species | Typical Coupling Time | Reported Yield for Hindered N-Methylated Amino Acids | Key Considerations |

| HBTU | Benzotriazole-based aminium salt | 1 - 4 hours | Moderate to High | Can be less effective for the most sterically demanding couplings.[1] |

| HATU | Azabenzotriazole-based aminium salt | 1 - 2 hours | High | Generally more efficient than HBTU for hindered couplings.[1] |

| PyBOP | Benzotriazole-based phosphonium salt | 1 - 4 hours | Moderate to High | Less reactive than PyBrOP for N-methylated residues. |

| PyBrOP | Bromophosphonium salt | 1 - 2 hours | High to Very High | Highly effective for sterically hindered N-methyl amino acids.[1][2] |

| BOP-Cl | Phosphinic chloride | 1 - 3 hours | High to Very High | Particularly effective for coupling N-methyl amino acids in solution phase, with yields often between 80-100%.[3][4][5][6] |

| Microwave | N/A | 5 - 30 minutes | High to Very High | Significantly reduces reaction times and can improve yields for difficult couplings. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin. It is crucial to monitor the completion of each coupling step, for example, using the Kaiser test for primary amines or the bromophenol blue test for secondary amines like N-methylated residues.[1]

Protocol 1: HBTU/DIEA Coupling

-

Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

-

Boc-Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 x 1 minute and 1 x 20 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).

-